2-chloro-N-cyclopropyl-5-nitrobenzenesulfonamide
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Overview
Description
2-Chloro-N-cyclopropyl-5-nitrobenzenesulfonamide is a chemical compound with the molecular formula C9H9ClN2O4S. It is characterized by the presence of a chloro group, a nitro group, and a cyclopropyl group attached to a benzenesulfonamide core. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions include the use of nitric acid and sulfuric acid for nitration, and cyclopropanation agents such as cyclopropyl lithium or cyclopropyl bromide.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-cyclopropyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to oxidize the compound.
Reduction: Reducing agents like tin chloride or iron powder are employed to reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro position using nucleophiles such as sodium hydroxide or potassium iodide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
2-Chloro-N-cyclopropyl-5-nitrobenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-chloro-N-cyclopropyl-5-nitrobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
2-Chloro-N-cyclopropyl-5-nitrobenzenesulfonamide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-Chloro-N-methyl-5-nitrobenzenesulfonamide
2-Chloro-N-ethyl-5-nitrobenzenesulfonamide
2-Chloro-N-propyl-5-nitrobenzenesulfonamide
These compounds differ in the nature of the substituent attached to the nitrogen atom, which can influence their chemical properties and biological activities.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4S/c10-8-4-3-7(12(13)14)5-9(8)17(15,16)11-6-1-2-6/h3-6,11H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOHDTLTSLWZBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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